![molecular formula C16H18F2N2O3S B5315434 3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5315434.png)
3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone
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Overview
Description
3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of imidazolidinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone is not fully understood. However, it has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor activities. It is believed that the compound interacts with various cellular components, including enzymes and receptors, leading to its observed effects.
Biochemical and Physiological Effects:
3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Furthermore, it has been found to have antitumor properties, which make it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its ability to exhibit various biological activities, making it a versatile reagent. Additionally, its synthetic route is relatively simple, making it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for research on 3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone. One of the potential areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer. Additionally, its potential use as a reagent in organic synthesis could lead to the discovery of new compounds with useful biological activities. Furthermore, further studies on its mechanism of action could provide insights into its observed effects and lead to the development of more potent derivatives.
Synthesis Methods
The synthesis of 3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone has been achieved through several methods. One of the commonly used methods involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, yielding the desired product.
Scientific Research Applications
3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone has found several applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Additionally, it has been used as a potential drug candidate due to its various biological activities.
properties
IUPAC Name |
(5Z)-3-butyl-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S/c1-3-4-7-20-14(21)11(19-16(20)24)8-10-5-6-12(23-15(17)18)13(9-10)22-2/h5-6,8-9,15H,3-4,7H2,1-2H3,(H,19,24)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMVJVXRIVGOR-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(F)F)OC)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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